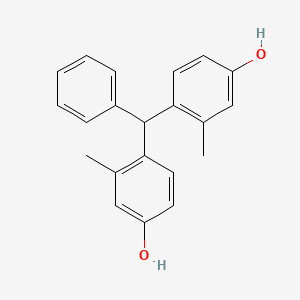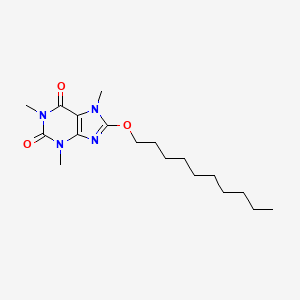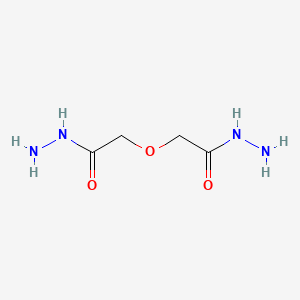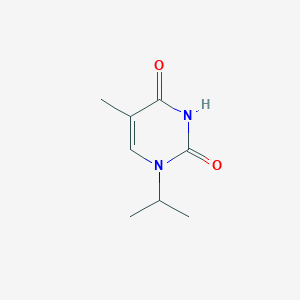
5-Methyl-1-(propan-2-yl)pyrimidine-2,4(1h,3h)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-1-(propan-2-yl)pyrimidine-2,4(1h,3h)-dione is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic compounds that play a crucial role in various biological processes, including the structure of nucleic acids. This specific compound is characterized by its unique structure, which includes a methyl group and an isopropyl group attached to the pyrimidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-1-(propan-2-yl)pyrimidine-2,4(1h,3h)-dione typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 5-methyluracil with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are essential to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-1-(propan-2-yl)pyrimidine-2,4(1h,3h)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidine derivatives.
Reduction: Reduction reactions can lead to the formation of dihydropyrimidine derivatives.
Substitution: The methyl and isopropyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine-2,4-dione derivatives, while reduction can produce dihydropyrimidine compounds.
Scientific Research Applications
5-Methyl-1-(propan-2-yl)pyrimidine-2,4(1h,3h)-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential role in biological systems, including enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: It is used in the development of agrochemicals and pharmaceuticals due to its versatile chemical properties.
Mechanism of Action
The mechanism of action of 5-Methyl-1-(propan-2-yl)pyrimidine-2,4(1h,3h)-dione involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor or activator of enzymes involved in nucleic acid metabolism. The compound’s structure allows it to bind to active sites of enzymes, thereby modulating their activity and affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
5-Methyluracil: A precursor in the synthesis of 5-Methyl-1-(propan-2-yl)pyrimidine-2,4(1h,3h)-dione.
1,3-Dimethyluracil: Another pyrimidine derivative with similar structural features.
Isopropyluracil: A compound with an isopropyl group attached to the uracil ring.
Uniqueness
This compound is unique due to the presence of both a methyl and an isopropyl group on the pyrimidine ring. This dual substitution imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
6306-75-8 |
|---|---|
Molecular Formula |
C8H12N2O2 |
Molecular Weight |
168.19 g/mol |
IUPAC Name |
5-methyl-1-propan-2-ylpyrimidine-2,4-dione |
InChI |
InChI=1S/C8H12N2O2/c1-5(2)10-4-6(3)7(11)9-8(10)12/h4-5H,1-3H3,(H,9,11,12) |
InChI Key |
BFHWWEDAJGPMSA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


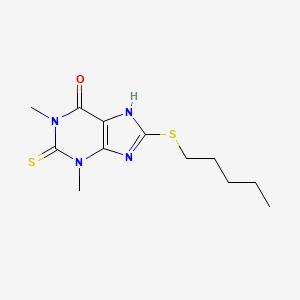
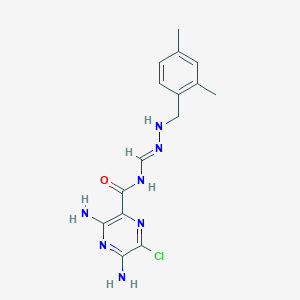
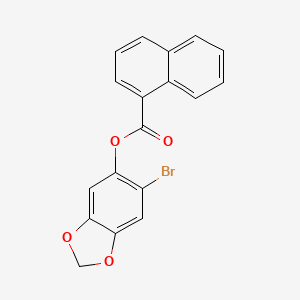
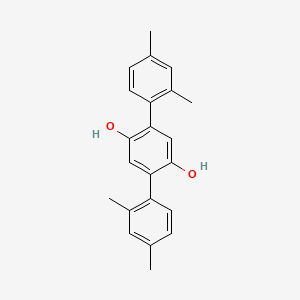






![Ethanone, 1-[4-(1-methylethyl)phenyl]-, oxime](/img/structure/B14742728.png)
